molecular formula C15H14ClN3O2S B2527842 N-(2-chlorophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396845-86-5

N-(2-chlorophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2527842
CAS No.: 1396845-86-5
M. Wt: 335.81
InChI Key: KLKVFTCOSNWTKA-UHFFFAOYSA-N
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Description

Imidazo[2,1-b][1,3]thiazines are an important class of nitrogen- and sulfur-containing heterocyclic compounds . They represent a significant number of bioactive substances . For instance, an inhibitor of Trypanosoma brucei 427 with good metabolic stability and excellent cell permeability was found among the benzyloxy derivatives of 2-nitroimidazo[2,1-b]thiazine .


Synthesis Analysis

In the search for new anti-mycobacterial agents, the importance of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives was revealed . Four series of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues were designed, in silico ADMET predicted, and synthesized in combination with piperazine and various 1,2,3 triazoles .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, the most active benzo-[d]-imidazo-[2,1-b]-thiazole derivative displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that similar compounds, like “N-(2-chlorophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide”, could also have potential for future research and development.

Properties

IUPAC Name

N-(2-chlorophenyl)-7-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c1-9-6-17-15-19(14(9)21)7-10(8-22-15)13(20)18-12-5-3-2-4-11(12)16/h2-6,10H,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKVFTCOSNWTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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